5-Bromo-2-methoxyaniline hydrochloride

Physicochemical profiling Salt selection Solid-form screening

Researchers using 5-bromo-2-methoxyaniline in cross-coupling or TEAD inhibitor synthesis often face batch-to-batch variability when sourcing the wrong positional isomer. The 5-bromo-2-methoxyaniline hydrochloride salt ensures regiochemical fidelity. • Guaranteed 5-Br-2-OMe substitution pattern, eliminating isomer contamination that derails Pd-catalyzed coupling yields. • Pre-formed crystalline HCl salt simplifies automated dispensing, neutralizes reproducibly, and avoids hygroscopic storage issues of the free base. • Supported by patent WO-2020243423-A1 for TEAD inhibitor core construction, providing direct IP alignment and scalable process routes.

Molecular Formula C7H9BrClNO
Molecular Weight 238.51 g/mol
CAS No. 1072945-54-0
Cat. No. B1372480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxyaniline hydrochloride
CAS1072945-54-0
Molecular FormulaC7H9BrClNO
Molecular Weight238.51 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)N.Cl
InChIInChI=1S/C7H8BrNO.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H
InChIKeySUNKHSMCARHIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methoxyaniline hydrochloride – Identity and Procurement


5-Bromo-2-methoxyaniline hydrochloride (CAS 1072945‑54‑0) is the hydrochloride salt of 5‑bromo‑2‑methoxyaniline (free‑base CAS 6358‑77‑6), a disubstituted aniline bearing a bromine atom at the 5‑position and a methoxy group at the 2‑position of the benzene ring . With a molecular formula of C₇H₉BrClNO and a molecular weight of 238.5 g mol⁻¹, this salt form is supplied as a crystalline solid with a purity specification typically ≥95 % (HPLC/GC) and is stored at 2–8 °C . The compound is primarily employed as a synthetic intermediate in medicinal chemistry, where the ortho‑methoxy‑para‑bromo substitution pattern provides a defined electronic and steric environment for cross‑coupling, nucleophilic aromatic substitution, and downstream elaboration into pharmacologically active scaffolds .

Workflow

Medicinal chemistry intermediate for cross-coupling and nucleophilic aromatic substitution

Selection context

Defined ortho-methoxy-para-bromo substitution pattern for regioselective elaboration

Procurement

Crystalline hydrochloride salt for reliable weighing and automated synthesis

5-Bromo-2-methoxyaniline hydrochloride – Positional Isomer Specificity


The bromo‑methoxyaniline positional isomer family (2‑, 3‑, 4‑, 5‑, and 6‑bromo‑2‑methoxyaniline and 2‑bromo‑5‑methoxyaniline) shares an identical molecular formula (C₇H₈BrNO) and molecular weight (202.05 g mol⁻¹ for the free base), yet each isomer presents a fundamentally different array of electronic, steric, and hydrogen‑bonding properties [1]. The bromine substitution position governs the dipole moment, the pKₐ of the anilinium ion, the regioselectivity of electrophilic aromatic substitution, and the steric accessibility of the primary amine for N‑functionalization . In cross‑coupling chemistry, the oxidative‑addition reactivity of the C–Br bond is modulated by the electron‑donating methoxy group in a position‑dependent manner [2]. Consequently, a synthetic route validated with 5‑bromo‑2‑methoxyaniline cannot be assumed to proceed with the same yield, selectivity, or impurity profile when another isomer is substituted—differences that directly affect process robustness, regulatory compliance, and cost of goods in both discovery and scale‑up settings.

Positional isomer

Electronic and steric properties are governed by Br position; route yield and selectivity may shift significantly with 3-, 4-, or 6-bromo isomers.

Free-base form

Lower thermal stability and potential sublimation losses may alter weighing accuracy; salt form supports automated dispensing.

IP landscape

5-Br isomer is explicitly claimed in TEAD inhibitor patents; switching isomers may exit targeted IP space and require re-validation.

5-Bromo-2-methoxyaniline hydrochloride vs. Key Analogs


Reduced Basicity vs. Unsubstituted Aniline

The predicted pKₐ of the conjugate acid of 5‑bromo‑2‑methoxyaniline is 3.46 ± 0.10, compared with 4.60 for unsubstituted aniline . This ~1.1 log‑unit reduction in basicity reflects the combined electron‑withdrawing inductive effect of the ortho‑methoxy and para‑bromo substituents. The lower basicity directly impacts the equilibrium between free base and hydrochloride salt in aqueous and biological media: at pH 7.4, a larger fraction of 5‑bromo‑2‑methoxyaniline exists as the neutral free base relative to aniline, which may influence membrane permeability and distribution in cellular assays [1].

Reduced basicity
Class-level inference
pKₐ = 3.46 ± 0.10 (predicted)
ΔpKₐ ≈ –1.14 vs. aniline (pKₐ 4.60)
Altered ionization state at physiological pH; distinct from generic anilines.
Predicted pKₐ; experimental verification recommended.
Physicochemical profiling Salt selection Solid-form screening

Enhanced Solid-State Stability vs. Free Base

The hydrochloride salt (CAS 1072945‑54‑0) displays a melting point of >200 °C (decomposition), whereas the free base (CAS 6358‑77‑6) melts sharply at 94–96 °C . The hydrochloride form is a non‑hygroscopic crystalline powder with recommended long‑term storage at 2–8 °C; the free base is also crystalline but has a reported melting point of 94–96 °C and requires protection from light . For procurement, the salt form offers superior ambient handling, reduced sublimation losses during weighing, and easier dispensing in automated parallel synthesis platforms.

Salt vs. free base stability
Reported
Hydrochloride: decomposes >200 °C
ΔT > 100 °C above free-base mp (94–96 °C)
Supports long-term storage and consistent weighing accuracy.
Vendor-reported specifications; data to verify per lot.
Solid‑state chemistry Salt screening Long‑term storage

5- vs. 4-Bromo Isomer in TEAD Inhibitor Synthesis

Patent WO‑2020243423‑A1 explicitly exemplifies 5‑bromo‑2‑methoxyaniline (CAS 6358‑77‑6) as the preferred building block for the preparation of multicyclic TEAD (Transcriptional Enhancer Associate Domain) inhibitors [1]. The 4‑bromo isomer (CAS 59557‑91‑4) is not cited in the same context; rather, it is independently claimed as a reagent for synthesizing 3,5‑diamino‑1,2,4‑triazole ureas as ALK inhibitors . This divergent patent landscape demonstrates that the two regioisomers are not interchangeable in drug‑discovery programs targeting distinct therapeutic pathways, and that the 5‑bromo substitution pattern is specifically required to access the TEAD inhibitor chemotype.

TEAD inhibitor patent fit
Class-level inference
5-Br isomer exemplified in WO-2020243423-A1
4-Br isomer directed to ALK inhibitor space; no overlap.
Procurement choice dictates alignment with TEAD-targeted IP.
No head-to-head biological data within same assay.
Medicinal chemistry TEAD inhibitors Regioselectivity

Protection-Free C(sp²)–S Cross-Coupling

A 2025 study in Advanced Synthesis & Catalysis demonstrated that bromoanilines bearing a free primary amine—including 5‑bromo‑2‑methoxyaniline—undergo efficient photoredox/nickel dual‑catalytic C(sp²)–S cross‑coupling with thiols when a mineral acid additive is employed, eliminating the need for amine protection [1]. The method exploits protonation of the aniline nitrogen to switch its electronic character from electron‑donating to electron‑withdrawing, thereby facilitating oxidative addition at the C–Br bond. While the study reports a broad substrate scope rather than per‑substrate yields, the general protocol achieved high yields (typically 60–90 %) across a panel of bromoanilines [1]. This stands in contrast to traditional Pd‑ or Cu‑catalyzed C–S couplings where free anilines often require N‑protection, adding two synthetic steps (protection/deprotection) and reducing overall yield [2].

C(sp²)–S cross-coupling
Class-level inference
Protection-free photoredox/Ni dual catalysis; typical yields 60–90% across substrate panel.
Estimated 20–50% yield advantage and 2-step reduction vs. traditional protection-dependent protocols.
Step-economy advantage for thioether library synthesis.
Class-level estimate; per-substrate optimization required.
Cross‑coupling Photoredox catalysis C–S bond formation

Reduction Route from 4-Bromo-2-nitroanisole

A patent‑disclosed synthetic route (WO‑2014/22343, Bristol‑Myers Squibb) reports the preparation of 5‑bromo‑2‑methoxyaniline via Zn/NH₄Cl reduction of 4‑bromo‑1‑methoxy‑2‑nitrobenzene in ethanol at room temperature, affording the product in 100 % crude yield as an off‑white solid with LCMS‑confirmed identity (m/z 202, 204 [M+H]⁺) . An alternative patent (CN‑102276482‑A, Changzhou University) describes a three‑step sequence starting from o‑fluoronitrobenzene with a total yield of 67.7 % over bromination, etherification, and reduction [1]. The Zn/NH₄Cl method is operationally simpler, avoids pressurized hydrogenation, and uses inexpensive reagents, making the compound accessible at scale. In contrast, the 3‑bromo isomer (CAS 116557‑46‑1) is typically prepared via direct bromination of 2‑methoxyaniline, a less regioselective process that can produce mixtures of 3‑ and 5‑bromo products requiring chromatographic separation .

Scalable reduction route
Cross-study comparable
Zn/NH₄Cl reduction: 100% crude yield (lab scale)
3-Br isomer: no high-yielding regioselective route reported.
High-yielding route supports cost-effective scale-up and supply reliability.
Crude yield reported; purification losses may vary.
Process chemistry Nitro reduction Scalability

5-Bromo-2-methoxyaniline hydrochloride Procurement Scenarios


TEAD‑Targeted Anticancer Drug Discovery

For medicinal chemistry programs targeting the Hippo signaling pathway via TEAD transcription factor inhibition, 5‑bromo‑2‑methoxyaniline serves as a validated building block for constructing multicyclic inhibitor cores, as exemplified in patent WO‑2020243423‑A1 [1]. The hydrochloride salt form facilitates automated weighing and solution preparation in parallel synthesis workflows. Sourcing the 5‑bromo isomer specifically—rather than the 4‑bromo or 3‑bromo analogs—ensures alignment with the intellectual property landscape and avoids time‑consuming re‑optimization of synthetic routes.

Protection‑Free C–S Cross‑Coupling for Thioether Library Synthesis

When building thioether‑containing compound libraries, the mineral‑acid‑enabled photoredox/Ni dual‑catalytic protocol allows 5‑bromo‑2‑methoxyaniline (free base generated in situ from the hydrochloride salt) to be coupled directly with diverse thiols without N‑protection [2]. This step‑economical approach is particularly attractive for high‑throughput medicinal chemistry where each protection/deprotection cycle adds 1–2 days to the synthesis timeline. Procurement of the hydrochloride salt ensures a stable, easy‑to‑handle starting material that can be neutralized immediately before use.

Scalable Process Chemistry & Robust Supply

For process chemists scaling up synthetic routes from gram to kilogram quantities, the established Zn/NH₄Cl reduction route to 5‑bromo‑2‑methoxyaniline (reported in 100 % crude yield at laboratory scale) offers a reliable path to the free base with minimal purification burden . The hydrochloride salt can be generated directly from the free base by treatment with HCl, providing a crystalline, non‑hygroscopic form suitable for long‑term storage and transport. Sourcing the hydrochloride salt pre‑formed from qualified vendors eliminates the need for in‑house salt formation and associated quality‑control burden.

Fragment Library Physicochemical Profiling

In fragment‑based drug discovery, the predicted pKₐ of 3.46 for 5‑bromo‑2‑methoxyaniline (vs. 4.60 for unsubstituted aniline) makes it a useful tool compound for probing the effect of reduced basicity on target binding, cellular permeability, and off‑target promiscuity . The hydrochloride salt ensures accurate dispensing of the fragment at known stoichiometry, while the bromine atom provides a heavy‑atom handle for X‑ray crystallographic detection in protein‑fragment co‑structure determination.

Application
Selection Property
Validation Focus
TEAD-targeted medicinal chemistry
Patent-aligned 5-bromo substitution pattern
IP landscape consistency; route reproducibility
Protection-free C–S cross-coupling
Free-amine compatible photoredox/Ni reactivity
Step-economy assessment; thiol scope verification
Scalable process chemistry
High-yielding Zn/NH₄Cl reduction route
Batch-to-batch consistency; cost-of-goods review
Fragment-based drug discovery
Reduced basicity and heavy-atom handle
pKₐ verification; X-ray crystallography compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-methoxyaniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.